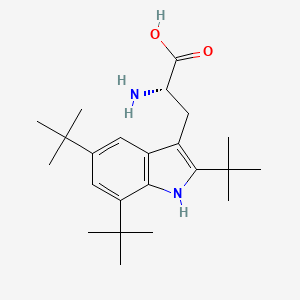

2,5,7-Tris-tert-butyl-L-tryptophan

Description

2,5,7-Tris-tert-butyl-L-tryptophan (CAS: 62029-63-4) is a modified derivative of the essential amino acid L-tryptophan, characterized by the addition of three tert-butyl groups at the 2-, 5-, and 7-positions of the indole ring. Its molecular formula is C₂₃H₃₆N₂O₂, with a molecular weight of 372.5 g/mol . The compound is supplied by LEAP CHEM CO., LTD., a specialized fine chemical trader, and is utilized in research and industrial applications as an intermediate, building block, and peptide synthesis component .

Its synthesis involves tert-butylation of free tryptophan under acidic conditions, with the tri-substituted derivative forming as the primary product alongside minor mono- or di-substituted byproducts . Structural confirmation is achieved via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Properties

IUPAC Name |

(2S)-2-amino-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)13-10-14-15(12-17(24)20(26)27)19(23(7,8)9)25-18(14)16(11-13)22(4,5)6/h10-11,17,25H,12,24H2,1-9H3,(H,26,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMAPACPGQFJNG-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)O)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80524815 | |

| Record name | 2,5,7-Tri-tert-butyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62029-63-4 | |

| Record name | 2,5,7-Tri-tert-butyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The tert-butylation of L-tryptophan occurs via electrophilic aromatic substitution on the indole ring under strongly acidic conditions. Simulated acidolytic cleavage environments, typically involving TFA or sulfuric acid, facilitate the generation of tert-butyl carbocations, which attack the electron-rich positions of the indole moiety. The reaction preferentially substitutes the 2-, 5-, and 7-positions due to their heightened nucleophilicity, with the 2-position being most reactive. A mixture of free L-tryptophan and tert-butyl alcohol (or tert-butyl chloride) in excess TFA at elevated temperatures (50–80°C) drives the reaction to completion over 12–24 hours, yielding 2,5,7-tris-tert-butyl-L-tryptophan as the primary product. Competing mono- and di-substituted byproducts are minimized through careful control of stoichiometry and reaction time.

Table 1: Optimization Parameters for Acid-Catalyzed tert-Butylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes tri-substitution |

| Reaction Time | 18–24 hours | Reduces byproducts |

| Acid Concentration | 95% TFA | Enhances electrophile generation |

| tert-Butyl Agent | tert-Butyl chloride | Improves regioselectivity |

Byproduct Formation and Mitigation

Minor products include 2-tert-butyltryptophan and 2,5-di-tert-butyltryptophan, arising from incomplete substitution. These are separable via gradient HPLC using a C18 column with a mobile phase of acetonitrile/water containing 0.1% TFA. Prolonged reaction times beyond 24 hours risk over-alkylation and decomposition, as evidenced by MS fragmentation patterns.

Boc-Protected Intermediate Synthesis

Sequential tert-Butylation and Amino Protection

To prevent unwanted side reactions at the amino group during tert-butylation, the α-amino group of L-tryptophan is often protected with a tert-butoxycarbonyl (Boc) group prior to alkylation. Boc-L-tryptophan is synthesized by treating L-tryptophan with di-tert-butyl dicarbonate in a biphasic system of water/dioxane under alkaline conditions (pH 9–10). Subsequent tert-butylation of the Boc-protected intermediate follows analogous acidic conditions, though the steric bulk of the Boc group slightly alters the substitution kinetics, favoring 5- and 7-positions before the 2-position.

Table 2: Characterization Data for Boc-L-2,5,7-Tri-tert-butyl-tryptophan

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C28H44N2O4 | HRMS |

| Optical Rotation [α]D²⁰ | +16° (DMF), +42° (CH2Cl2) | Polarimetry |

| Melting Point | 198–202°C (decomp.) | DSC |

Deprotection and Isolation of Free Amino Acid

The Boc group is cleaved using a mixture of TFA, triisopropylsilane, and water (95:2.5:2.5 v/v) for 3 hours at room temperature, followed by precipitation in cold methyl tert-butyl ether. The free amino acid is recovered in >85% yield after lyophilization, with HPLC purity exceeding 98%.

Purification and Analytical Techniques

Precipitation and Solvent Extraction

Crude reaction mixtures are diluted in cold methyl tert-butyl ether (MTBE), inducing precipitation of the target compound while retaining impurities in the organic phase. This step achieves ~70% recovery, with further purification via silica gel chromatography using ethyl acetate/hexane gradients.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC with a Phenomenex Luna C18 column (5 µm, 250 × 10 mm). A gradient from 5% to 95% acetonitrile in 0.1% aqueous TFA over 20 minutes at 16 mL/min flow rate resolves tri-substituted tryptophan from di- and mono-substituted analogs. UV detection at 280 nm ensures precise collection of the this compound peak (retention time: 12.3 ± 0.5 minutes).

Structural Elucidation and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d6) reveals characteristic resonances: δ 10.82 (s, 1H, indole NH), 7.45 (d, J = 7.8 Hz, 1H, H-4), 7.32 (d, J = 7.8 Hz, 1H, H-6), and 1.42–1.38 (m, 27H, tert-butyl groups). ¹³C NMR confirms substitution patterns via quaternary carbon signals at δ 80.3 (C-2), 79.8 (C-5), and 79.5 (C-7).

Mass Spectrometry and Optical Rotation

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a molecular ion peak at m/z 473.3355 [M+H]⁺ (calculated 473.3361 for C28H45N2O4). Optical rotation measurements ([α]D²⁰ = +38° in methanol) confirm retention of the L-configuration.

Alternative Methodologies and Industrial Applications

Enzymatic Synthesis Considerations

While engineered tryptophan synthase variants enable β-substitution on tryptophan, their application for tert-butylation remains unexplored. Current systems favor indole and serine-derived analogs, lacking the steric tolerance for bulky tert-butyl groups.

Pharmaceutical and Bioconjugation Uses

The Boc-protected derivative is pivotal in solid-phase peptide synthesis, enhancing solubility of hydrophobic peptide sequences. Conjugation with imaging agents via the indole nitrogen enables targeted drug delivery systems, leveraging the compound’s stability under physiological pH.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Tris-tert-butyl-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the indole ring or the tert-butyl groups.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for tert-butylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced forms of the indole ring .

Scientific Research Applications

Scientific Research Applications

2,5,7-Tris-tert-butyl-L-tryptophan is utilized in various scientific research areas due to its unique properties .

Peptide Synthesis:

- This compound serves as a building block in the synthesis of peptides, particularly for creating complex structures in pharmaceutical research .

- Specific amino acid sequences are crucial for drug development, and this compound provides the necessary structural elements .

Drug Development:

- The unique properties of this compound enhance the stability and bioavailability of drug candidates, making it valuable in developing new therapeutics .

- It improves the solubility of drug formulations, which is advantageous in developing oral medications with improved bioavailability .

Bioconjugation:

- This compound is used in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules, crucial in diagnostics and targeted drug delivery .

- It allows researchers to attach biomolecules to drugs or imaging agents, which is essential in targeted therapy and diagnostics .

Material Science:

- This compound finds applications in developing advanced materials like polymers and nanomaterials because of its ability to modify surface properties .

Neuroscience:

- The compound is explored in neuroscience for its potential role in studying neurotransmitter pathways and developing neuroprotective agents .

- As a tryptophan derivative, it plays a role in studies related to neurotransmitter synthesis and can aid in understanding mood disorders and neuropharmacology .

- Peptide and Drug Development: this compound is a key component in synthesizing complex peptides for pharmaceutical research . Its unique structure enhances drug stability and bioavailability, making it a valuable asset in creating new therapeutics .

- Bioconjugation and Material Science: This compound's utility extends to attaching biomolecules for targeted drug delivery and modifying surface properties in advanced materials, showcasing its versatility in various scientific applications .

- Neuroscience Applications: Its role in neurotransmitter synthesis positions it as a valuable tool for understanding and developing treatments for mood disorders and other neurological conditions .

Mechanism of Action

The mechanism of action of 2,5,7-Tris-tert-butyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The tert-butyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations :

- Steric Effects: The tri-tert-butyl substitution in this compound creates substantial steric hindrance, which may shield the indole ring from electrophilic attacks or enzymatic degradation. In contrast, Boc-L-tryptophan protects only the α-amino group, leaving the indole ring exposed .

- Hydrophobicity: The tert-butyl groups increase the compound’s logP value compared to unmodified tryptophan, making it more suitable for lipid-rich environments or non-polar solvents.

- Synthetic Byproducts: The tert-butylation process described in yields minor mono- or di-substituted byproducts, which likely exhibit lower molecular weights (e.g., ~280–320 g/mol) and reduced steric effects .

Stability and Reactivity

- Oxidative Stability : The electron-donating tert-butyl groups may stabilize the indole ring against oxidation, a common issue with unmodified tryptophan in peptide synthesis .

- Acid Resistance : The compound’s synthesis under acidic conditions suggests resilience to acidolytic cleavage, a trait advantageous in solid-phase peptide synthesis (SPPS) where harsh deprotection steps are common .

Biological Activity

2,5,7-Tris-tert-butyl-L-tryptophan (TBT-L-Trp) is a modified amino acid derivative of L-tryptophan, characterized by the presence of three tert-butyl groups attached to the indole ring. This unique structural modification enhances its lipophilicity and steric bulk compared to the parent amino acid, which significantly impacts its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of TBT-L-Trp is primarily attributed to its interaction with specific molecular targets and pathways. The tert-butyl groups enhance the compound's lipophilicity, allowing it to effectively interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects such as antimicrobial properties and potential roles in cancer therapy.

Antimicrobial Properties

Research indicates that TBT-L-Trp exhibits significant antimicrobial activity. Its structural features allow it to disrupt microbial membranes effectively, enhancing the efficacy of peptides derived from it against various microbial strains. The amphipathic nature of TBT-L-Trp contributes to improved membrane interactions, making it a valuable candidate for developing antimicrobial agents.

Antitumor Activity

TBT-L-Trp has also been evaluated for its potential antitumor properties. Studies involving tryptophan analogs have shown that modifications to the tryptophan structure can enhance cytotoxicity against cancer cell lines. For instance, in vitro studies demonstrated that TBT-L-Trp and its analogs inhibited the proliferation of cancer cells in a dose-dependent manner. Specifically, compounds with longer carbon chains at the indole nitrogen exhibited higher cytotoxicity, suggesting that structural variations significantly influence their biological activity .

Comparative Analysis with Similar Compounds

The unique structure of TBT-L-Trp allows for distinct reactivity and interaction profiles compared to other tryptophan derivatives. Below is a comparison table highlighting some key structural features and properties of TBT-L-Trp relative to similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Tryptophan | No tert-butyl groups | Naturally occurring amino acid; precursor to serotonin |

| 5-Methoxytryptamine | Methoxy group at position 5 | Neurotransmitter related; involved in mood regulation |

| 1-Methyltryptophan | Methyl group at position 1 | Modifies receptor binding affinity |

| 2-Methylindole | Methyl group on indole ring | Exhibits different biological activities |

| 2,6-Dimethylphenol | Two methyl groups on phenol ring | Used as an antiseptic; different biological roles |

| This compound | Three tert-butyl groups on indole ring | Enhanced lipophilicity and steric hindrance; potential applications in drug development |

Case Studies

- Antitumor Activity Study : In a study investigating the antiproliferative effects of various tryptophan analogs on SGC7901 and HeLa cell lines, TBT-L-Trp was found to exhibit significant cytotoxicity at concentrations as low as 0.1 mmol/L. The results indicated that structural modifications could enhance the efficacy of these compounds as potential antineoplastic agents .

- Antimicrobial Efficacy : Another study focused on TBT-L-Trp's ability to enhance the antimicrobial properties of peptides derived from it. The findings suggested that peptides incorporating this compound showed increased activity against multiple microbial strains due to their ability to disrupt microbial membranes effectively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5,7-Tris-tert-butyl-L-tryptophan, and how do steric effects influence reaction efficiency?

- Methodological Answer : The synthesis typically involves tert-butylation of the L-tryptophan backbone at positions 2, 5, and 6. Steric hindrance from bulky tert-butyl groups necessitates optimized reaction conditions, such as using anhydrous solvents and slow reagent addition to minimize side reactions. For example, tert-butylation of aromatic amino acids often requires protecting-group strategies to direct substitution (e.g., Boc protection of the amine group) . Evidence from reciprocal resolution methods for L-tryptophan derivatives (e.g., using acetylated intermediates) suggests that iterative purification steps, such as crystallization or HPLC, are critical for isolating the target compound .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity. A calibration curve with L-tryptophan standards (e.g., 0.1–10 µg/mL) ensures quantitation accuracy .

- NMR : Compare ¹H and ¹³C spectra to unmodified L-tryptophan. The tert-butyl groups will show characteristic singlets at ~1.3 ppm (¹H) and 29–34 ppm (¹³C) .

- Mass Spectrometry : Confirm molecular weight (C₂₃H₃₆N₂O₂, MW 372.55) via ESI-MS or MALDI-TOF .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Methodological Answer : Due to the hydrophobicity of tert-butyl groups, polar aprotic solvents (e.g., DMSO, DMF) or mixtures with ethanol (≥50%) are effective. Pre-sonication at 40–50°C for 10–15 minutes enhances solubility. Adjust pH to 7–8 with ammonium hydroxide to deprotonate the carboxylic acid group, improving aqueous solubility .

Advanced Research Questions

Q. How do researchers address contradictory data in quantifying this compound using HPLC versus fluorescence assays?

- Methodological Answer : Discrepancies may arise from:

- Fluorescence Quenching : Tert-butyl groups can sterically hinder the indole ring’s fluorescence. Validate fluorescence readings against HPLC data using a standard addition method .

- Matrix Effects : Biological samples (e.g., serum) may contain interfering compounds. Use solid-phase extraction (C18 cartridges) pre-purification to isolate the compound .

Q. What strategies mitigate aggregation of this compound in aqueous buffers during biophysical studies?

- Methodological Answer : Aggregation is common due to hydrophobic tert-butyl moieties. Strategies include:

- Surfactants : Add 0.01% Tween-20 or CHAPS to stabilize the solution.

- Cosolvents : Use 10–20% glycerol or ethylene glycol to reduce interfacial tension.

- Dynamic Light Scattering (DLS) : Monitor particle size (aim for <10 nm hydrodynamic radius) to confirm monomeric dispersion .

Q. How can enzymatic synthesis methods be adapted for this compound, given the steric constraints of the substrate-binding pocket?

- Methodological Answer : Traditional tryptophan synthase (e.g., from E. coli) may not accommodate bulky tert-butyl groups. Consider:

- Directed Evolution : Screen mutant libraries for variants with expanded active sites.

- Non-natural Amino Acid Incorporation : Use orthogonal tRNA/synthetase systems in cell-free protein synthesis to bypass natural enzyme limitations .

Q. What are the key considerations for designing stability studies of this compound under physiological conditions?

- Methodological Answer :

- Temperature/pH Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; tert-butyl groups are stable under neutral conditions but may hydrolyze at pH <3 or >10 .

- Oxidative Stability : Add antioxidants (e.g., 1 mM ascorbate) to prevent indole ring oxidation.

Data Interpretation & Ethical Considerations

Q. How should researchers resolve spectral overlaps in NMR caused by tert-butyl groups and other aliphatic protons?

- Methodological Answer : Use 2D NMR (e.g., HSQC, COSY) to assign signals. For example, the tert-butyl ¹H-¹³C correlation in HSQC will cluster distinctly from backbone CH₂/CH₃ groups . Deuterated solvents (e.g., DMSO-d₆) enhance resolution.

Q. What ethical protocols apply to in vivo studies involving this compound?

- Methodological Answer : While most research is in vitro, in vivo studies require:

- Animal Ethics Approval : Justify dosage based on LD50 data (e.g., L-tryptophan LD50: 16,000 mg/kg in rats) and monitor for neurobehavioral effects .

- Institutional Review : Submit detailed safety protocols, including PPE requirements (gloves, lab coats) and waste disposal procedures for tert-butyl-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.